molecular formula C21H19N3O4 B2718477 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one CAS No. 946254-35-9

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2718477
CAS No.: 946254-35-9
M. Wt: 377.4
InChI Key: YEORUXGWPMUADQ-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an oxadiazole ring, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The benzodioxole moiety can be introduced via a nucleophilic substitution reaction, while the pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease processes. The benzodioxole and oxadiazole rings are known to interact with biological macromolecules, potentially leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-12-3-5-16(13(2)7-12)24-10-15(9-19(24)25)21-22-20(23-28-21)14-4-6-17-18(8-14)27-11-26-17/h3-8,15H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEORUXGWPMUADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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